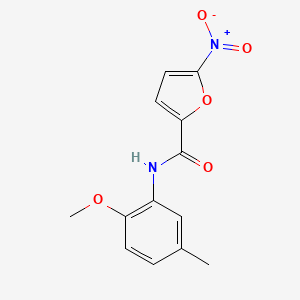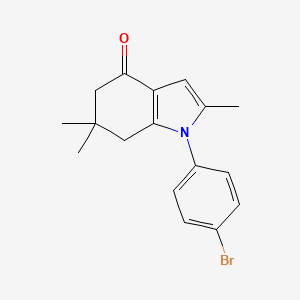
N-(5-chloro-2-methoxyphenyl)-3-(3-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-3-(3-nitrophenyl)acrylamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the acrylamide family of compounds and has been shown to have a number of interesting properties that make it a valuable tool for researchers in a variety of fields.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(3-nitrophenyl)acrylamide is not fully understood, but it is thought to involve the inhibition of certain enzymes or receptors in the body. This inhibition can lead to a variety of different biochemical and physiological effects, depending on the specific target of the compound.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3-(3-nitrophenyl)acrylamide has been shown to have a number of interesting biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory properties, which could make it a valuable tool for researchers studying inflammatory diseases. Additionally, this compound has been shown to have antiproliferative effects, which could make it useful in the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(5-chloro-2-methoxyphenyl)-3-(3-nitrophenyl)acrylamide is its versatility. This compound can be used in a variety of different experimental settings, making it a valuable tool for researchers in many different fields. However, there are also some limitations to the use of this compound, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Future Directions
There are a number of different future directions that could be pursued in the study of N-(5-chloro-2-methoxyphenyl)-3-(3-nitrophenyl)acrylamide. One potential direction is the development of more efficient and effective synthesis methods for this compound. Another potential direction is the identification of new targets for this compound, which could lead to the development of new drugs for a variety of different diseases. Additionally, further research could be done to better understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(3-nitrophenyl)acrylamide is a complex process that involves a number of different steps. One of the key steps in the synthesis process is the reaction between 5-chloro-2-methoxyaniline and 3-nitrobenzaldehyde in the presence of an acid catalyst. This reaction produces an intermediate compound that is then further reacted with acryloyl chloride to produce the final product.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-3-(3-nitrophenyl)acrylamide has a number of potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has been shown to have potential as a drug candidate for a variety of different diseases.
properties
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c1-23-15-7-6-12(17)10-14(15)18-16(20)8-5-11-3-2-4-13(9-11)19(21)22/h2-10H,1H3,(H,18,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWVQYYYCUEFFM-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-chloro-2-methoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5885129.png)
![1-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B5885135.png)
![1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxamide](/img/structure/B5885140.png)
![3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5885143.png)
![2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}ethanol](/img/structure/B5885144.png)


![4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde oxime](/img/structure/B5885178.png)
![2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5885187.png)
![4-bromobenzaldehyde O-[2-(2-pyrimidinylthio)acetyl]oxime](/img/structure/B5885194.png)

![2-cyano-N-(4-hydroxyphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B5885209.png)